4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H21BrN2O4 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.06847 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrocatalytic Synthesis
Electrocatalytic procedures have been developed for the efficient synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, utilizing multicomponent reactions. This approach offers a mild and efficient method for assembling these compounds, which could potentially include the synthesis of the specific compound , by employing electrolysis in the presence of sodium bromide as an electrolyte (Vafajoo et al., 2014).
Anticancer Activity
Chromene derivatives have shown significant in vitro anticancer activity, with specific compounds inducing both cell cycle arrest and apoptosis across various cancer cell lines. This suggests that our compound could potentially be investigated for its anticancer properties, given its structural similarity to active chromene derivatives (El-Agrody et al., 2020).
Antimicrobial and Antifungal Activity
Research into chromene derivatives also highlights their potential in antimicrobial and antifungal applications. The synthesis and characterization of similar compounds have led to findings of significant bioactivity against various microbial strains, suggesting a potential research avenue for the exploration of the antimicrobial properties of 4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (Nagamani et al., 2019).
Molecular Docking and Structural Analysis
Structural analyses, including X-ray crystallography, provide valuable insights into the interaction mechanisms of chromene derivatives at the molecular level. Such studies can inform the design and synthesis of new compounds with enhanced biological or physical properties (Sharma et al., 2015).
Green Chemistry Approaches
The synthesis of chromene derivatives aligns with principles of green chemistry, emphasizing the importance of environmentally friendly and sustainable chemical practices. This area of research could explore the synthesis of the compound using green methodologies, enhancing its appeal for various applications (Kumaravel & Vasuki, 2009).
Properties
IUPAC Name |
2-amino-4-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-8-27-20-14(22)9-12(10-17(20)26-4-2)18-13(11-23)21(24)28-16-7-5-6-15(25)19(16)18/h3,9-10,18H,1,4-8,24H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZVMFQBAXHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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